

An In-Depth Technical Guide to 4-Iodobenzoic Acid: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Iodobenzoic acid

Cat. No.: B057085

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-iodobenzoic acid**, a pivotal molecule in organic synthesis and pharmaceutical development. From its historical discovery to its modern applications, this document details the key chemical and physical properties, established synthetic protocols, and its significant role as a building block in the creation of complex molecules, including active pharmaceutical ingredients (APIs).

Core Properties of 4-Iodobenzoic Acid

4-Iodobenzoic acid, also known as p-iodobenzoic acid, is a white to off-white crystalline solid. Its structure, featuring a carboxylic acid group and an iodine atom at the para position of a benzene ring, imparts a unique combination of reactivity and stability, making it a versatile reagent in organic chemistry.

Physicochemical Data

The key quantitative data for **4-iodobenzoic acid** are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

Property	Value	References
Molecular Formula	C ₇ H ₅ IO ₂	[1]
Molecular Weight	248.02 g/mol	[1][2]
Melting Point	270-273 °C	[2][3][4]
Boiling Point	318.5 °C at 760 mmHg	[2]
Density	2.184 g/cm ³	[2][5]
pKa (at 25 °C)	4.00	[2]
Water Solubility (at 25 °C)	0.04 g/L	[2]
Solubility in Organic Solvents	Soluble in hot water, alcohol, and ether.	[5][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-iodobenzoic acid**. The following tables summarize the key spectroscopic data.

¹H NMR (DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Assignment
~7.75	Doublet	Aromatic Protons (ortho to -COOH)
~7.85	Doublet	Aromatic Protons (ortho to -I)
~13.0	Singlet (broad)	Carboxylic Acid Proton

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[7][8][9][10][11]

¹³C NMR (DMSO-d₆)

Chemical Shift (ppm)	Assignment
~101	C-I
~131	Aromatic CH (ortho to -COOH)
~137	Aromatic CH (ortho to -I)
~130	Aromatic C-COOH
~167	C=O

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[\[12\]](#)
[\[13\]](#)[\[14\]](#)

Infrared (IR) Spectroscopy (KBr Pellet)

Wavenumber (cm ⁻¹)	Assignment
3300-2500 (broad)	O-H stretch (carboxylic acid)
~1680	C=O stretch (carbonyl)
~1600-1400	C=C stretch (aromatic)
~1300	C-O stretch
~950-910	O-H bend (out-of-plane)

Mass Spectrometry (Electron Ionization)

m/z	Assignment
248	[M] ⁺ (Molecular Ion)
231	[M-OH] ⁺
203	[M-COOH] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Discovery and History

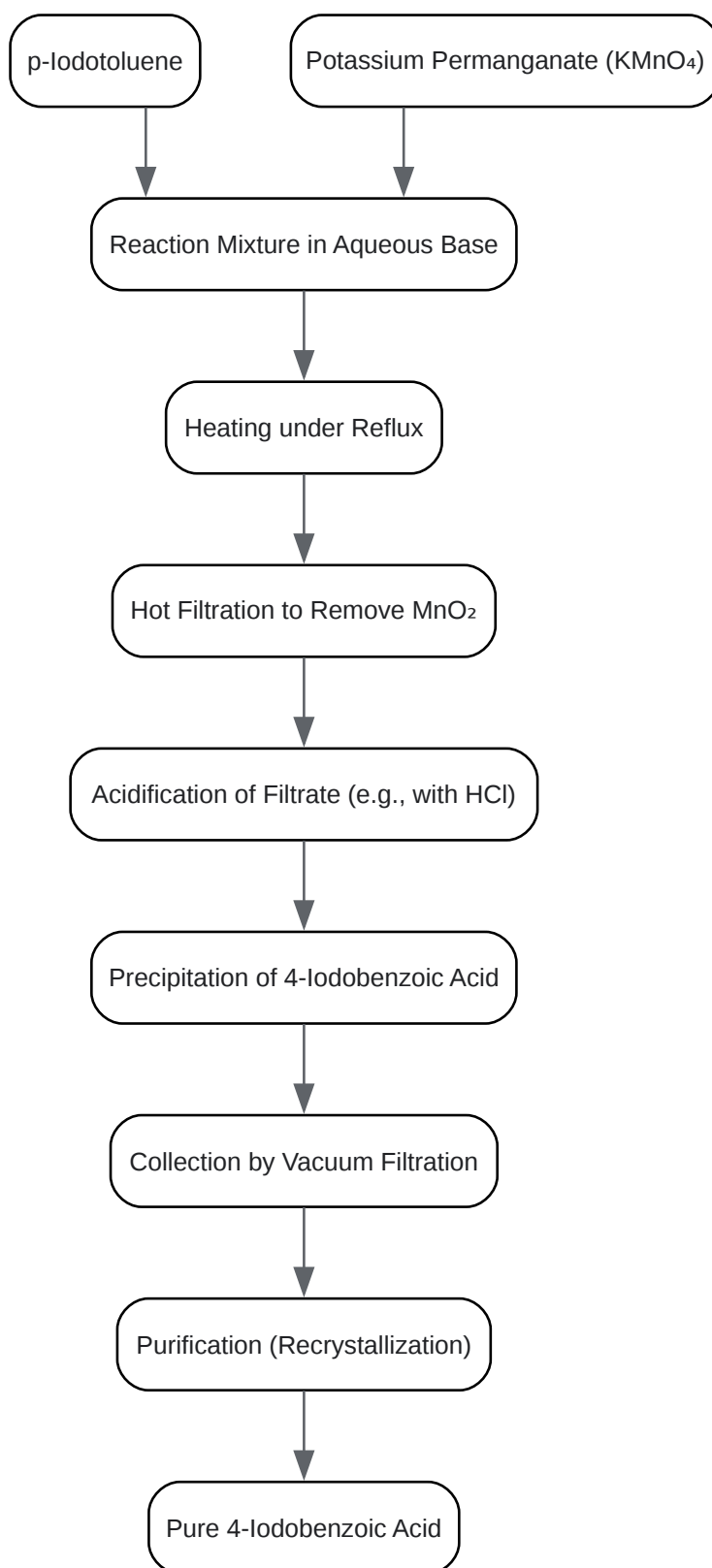
The exploration of iodinated organic compounds dates back to the 19th century. While pinpointing the exact first synthesis of **4-iodobenzoic acid** is challenging, early work by chemists such as Peter Griess on diazotization reactions in the 1860s laid the foundation for the synthesis of various halogenated aromatic compounds.^[15] One of the earliest documented methods for preparing p-iodobenzoic acid involved the oxidation of p-iodotoluene.^[15] Over the years, synthetic methodologies have been refined to improve yield, purity, and scalability.

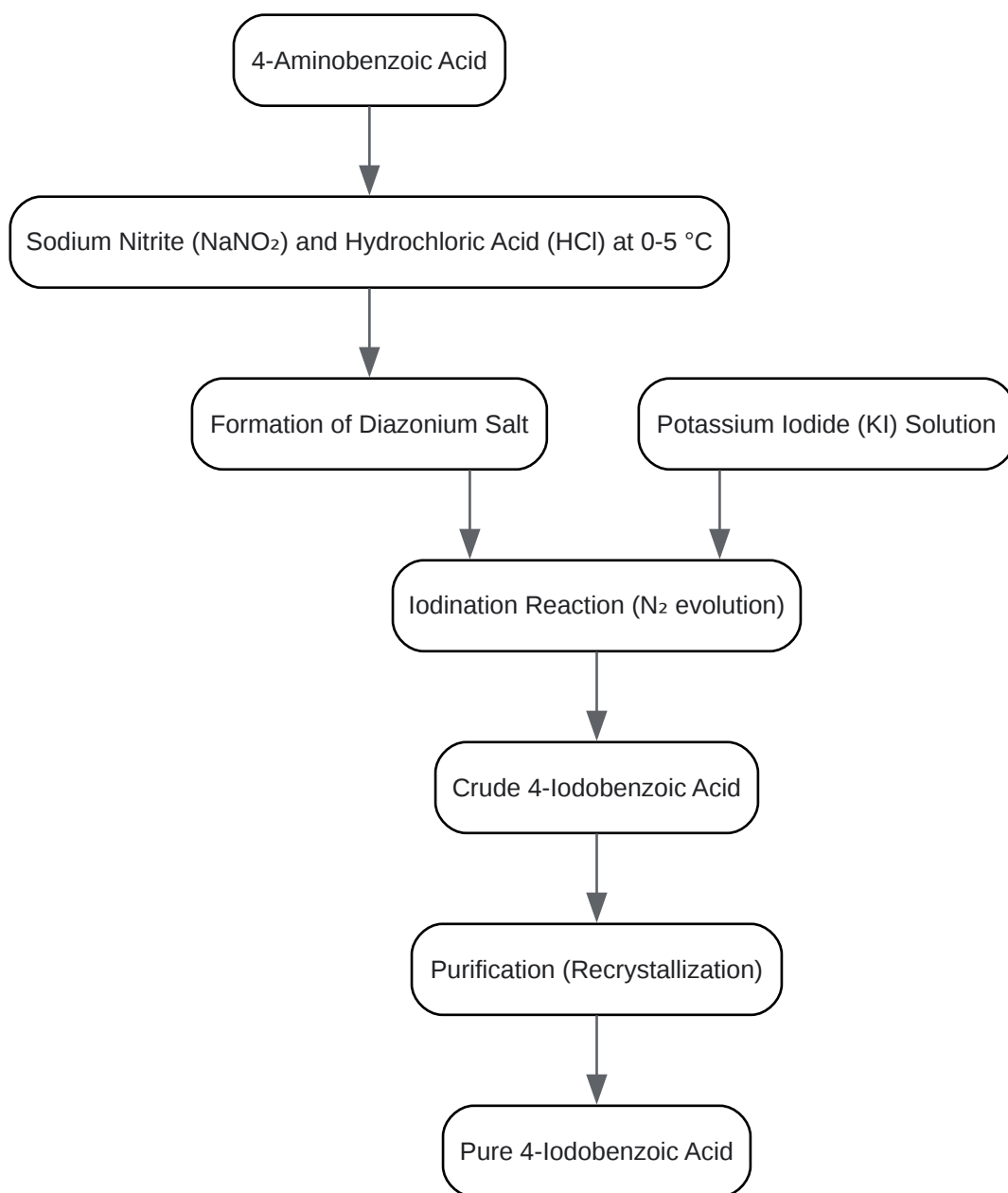
Experimental Protocols for Synthesis and Purification

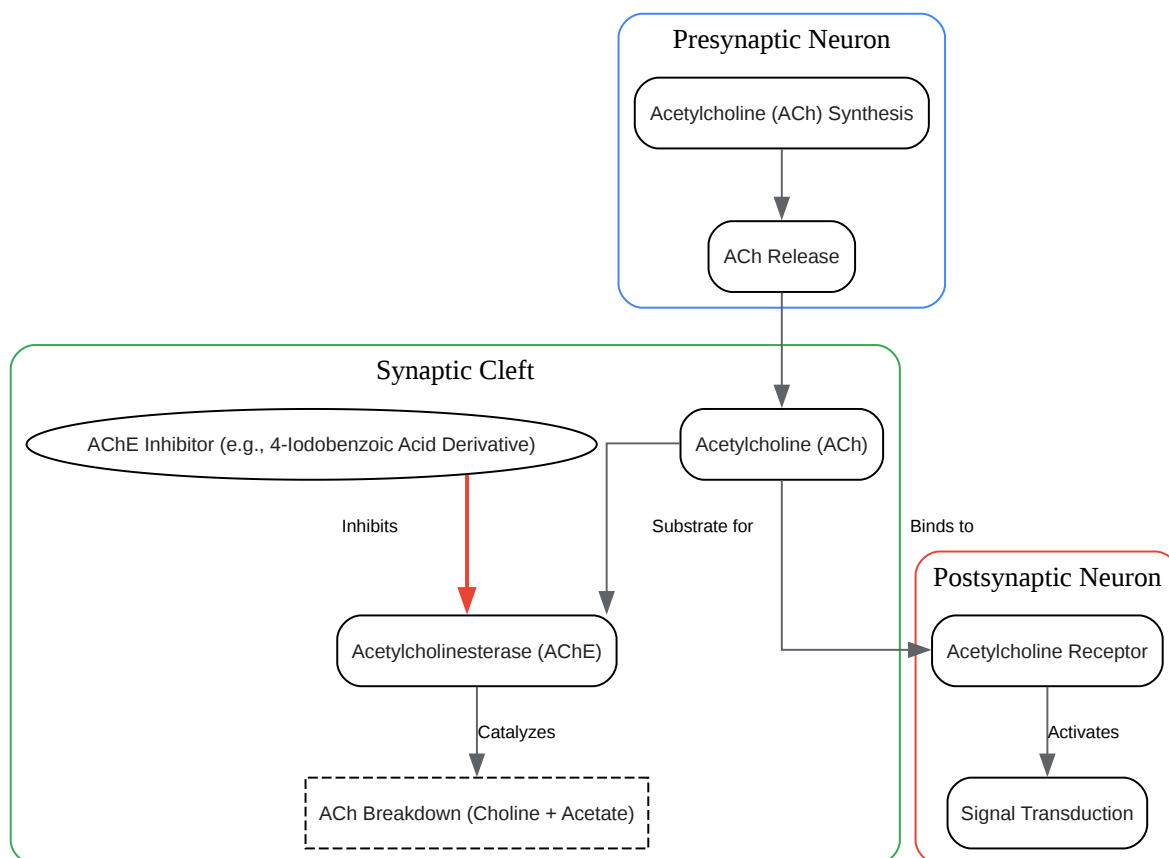
Several reliable methods exist for the laboratory-scale and industrial production of **4-iodobenzoic acid**. The two most common and effective methods are detailed below.

Synthesis via Oxidation of p-Iodotoluene

This method involves the oxidation of the methyl group of p-iodotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO_4).^{[3][16]}







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